molecular formula C12H13NO B2406548 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one CAS No. 850875-64-8

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one

Cat. No. B2406548
CAS RN: 850875-64-8
M. Wt: 187.242
InChI Key: JOQRTJVKPMLHSJ-UHFFFAOYSA-N
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Description

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-one, also known as spiroisoquinoline, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline is not fully understood, but it is believed to involve the interaction with specific molecular targets in cells. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to bind to DNA and inhibit topoisomerase II activity, leading to the induction of apoptosis in cancer cells. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to interact with GABA-A receptors, leading to the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects
Spiroisoquinoline has been found to have several biochemical and physiological effects, including the modulation of ion channels, enzymes, and receptors. For instance, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the transmission of nerve impulses. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been found to modulate the activity of GABA-A receptors, leading to the potential treatment of anxiety and other neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its unique structure, which allows for the development of novel derivatives with potential applications in medicinal chemistry. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives can be synthesized using various methods, making it a versatile compound for chemical synthesis. However, the limitations of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline, including the development of new derivatives with improved biological activity and specificity. Moreover, further research is needed to fully understand the mechanism of action of 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline and its potential applications in drug discovery. Additionally, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Synthesis Methods

Spiroisoquinoline can be synthesized through various methods, including the Pictet-Spengler reaction and the Ugi reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amino acid or amine in the presence of an acid catalyst. The Ugi reaction, on the other hand, involves the reaction of an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid in the presence of a catalyst.

Scientific Research Applications

Spiroisoquinoline has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. Moreover, 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinolin]-1'-oneoline derivatives have been shown to have potential as enzyme inhibitors, receptor antagonists, and ion channel blockers.

properties

IUPAC Name

spiro[2,3-dihydroisoquinoline-4,1'-cyclobutane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c14-11-9-4-1-2-5-10(9)12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQRTJVKPMLHSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)C3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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